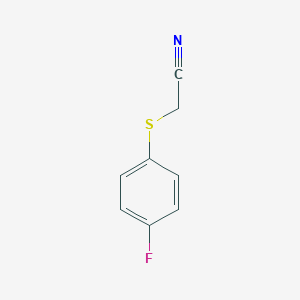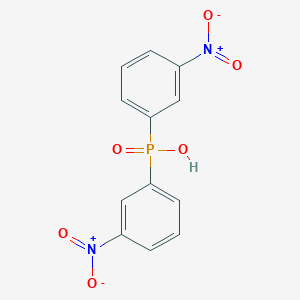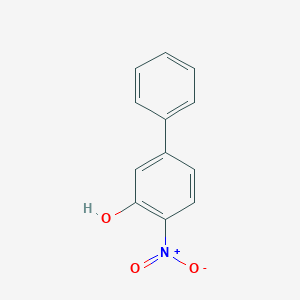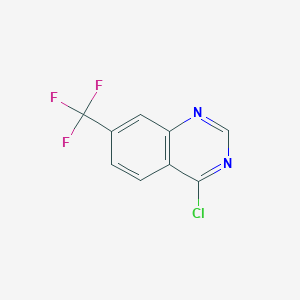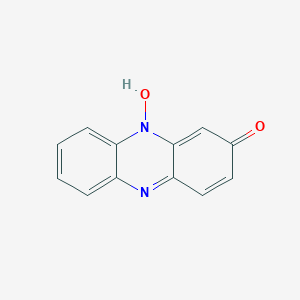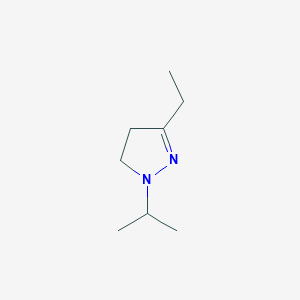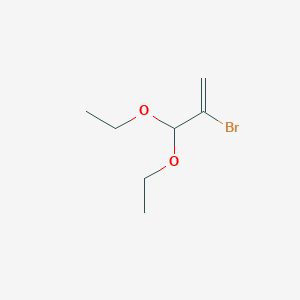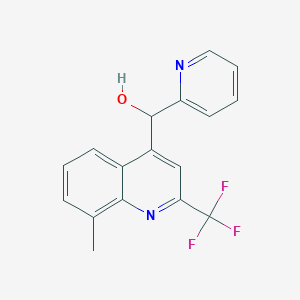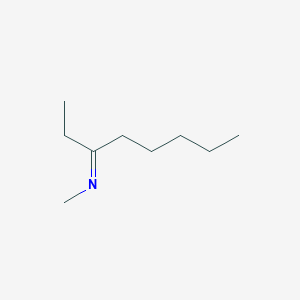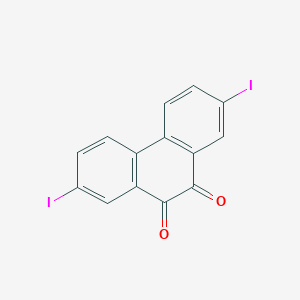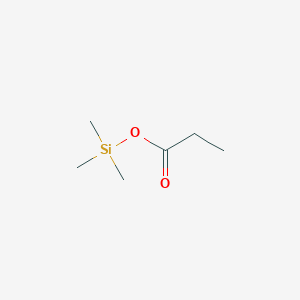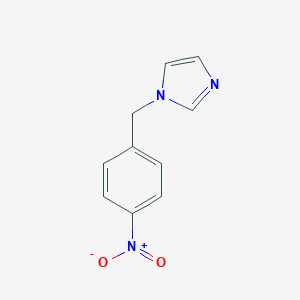
1-(4-硝基苄基)-1H-咪唑
描述
The compound 1-(4-Nitrobenzyl)-1H-imidazole is a derivative of imidazole, which is a heterocyclic aromatic organic compound. This compound is structurally characterized by the presence of a nitro group attached to a benzyl moiety, which is further linked to the imidazole ring. The nitro group is known to confer specific chemical properties to the compound, such as reactivity towards nucleophilic substitution.
Synthesis Analysis
The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been reported in various studies. For instance, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine to yield a mono-substituted product, with glycolic acid used in the cyclization step to avoid minor by-products . Similarly, the synthesis of 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one has been achieved, and its crystal structure has been determined .
Molecular Structure Analysis
The molecular structure of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been elucidated using various techniques. X-ray crystallography has been employed to determine the crystal structure of related compounds, revealing that they crystallize in the monoclinic space group with specific cell parameters . Computational calculations have also been used to understand the intermolecular interactions present in the crystal, such as π-π interactions and van der Waals forces, which contribute to the stability of the crystal packing .
Chemical Reactions Analysis
The reactivity of 1-(4-Nitrobenzyl)-1H-imidazole derivatives has been explored in several studies. For example, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole undergoes nucleophilic substitution with pyridine in the absence of an additional base . This indicates that the nitro group and the benzyl moiety play a significant role in the chemical reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Nitrobenzyl)-1H-imidazole derivatives are influenced by the presence of the nitro group and the imidazole ring. The nitro group is electron-withdrawing, which can affect the electron density of the imidazole ring and thus its reactivity. The compound 1-methyl-4-nitro-1H-imidazole has been studied for its spectroscopic properties, antimicrobial activities, and structure confirmation through techniques such as FTIR, NMR, and EIMS . The antimicrobial activity suggests potential applications in the medical field, while the spectroscopic properties provide insights into the molecular structure and behavior of the compound .
科学研究应用
杂环化合物的合成:一项研究重点关注从 2-硝基苄基碘和 1H-咪唑开始合成 8H-咪唑 [2,1-c]-s-三唑 [4,3-a]-[1,4]苯并二氮杂卓的衍生物,最终导致 1-(2-硝基苄基)-1H-咪唑的形成。这些类型的杂环化合物在制药和材料科学中具有潜在应用 (Stefancich, Silvestri, & Artico, 1993).
抗菌和细胞毒性研究:另一项研究使用 1H-咪唑及其衍生物(包括 1-(4-硝基苄基)-1H-咪唑)合成了乙酸银 (I) 络合物,以研究其抗菌活性和细胞毒性作用。这些络合物显示出中等到高的抗菌活性和细胞毒性,表明在医学和微生物学领域具有潜在应用 (Patil 等,2011).
晶体学中的结构分析:对 1-(4-硝基苄基)-3-烯丙基-1H-苯并[d]咪唑-2(3H)-酮(1-(4-硝基苄基)-1H-咪唑的衍生物)的晶体结构的研究揭示了通过分子间ππ相互作用稳定固态几何结构的见解,这在材料科学和药物设计中至关重要 (Belaziz 等,2013).
具有药理潜力的咪唑衍生物的合成:合成了各种 1-(4-硝基苄基)-1H-咪唑的衍生物,并评估了它们的潜在药理活性,例如镇静和肌肉松弛作用。这表明该化合物在开发新的治疗剂方面具有重要意义 (Stefancich 等,1985).
寡核苷酸中的光裂解连接子:一项研究探讨了在模型核苷单体的合成中使用包含咪唑残基的光敏连接子。这在生物化学领域具有重要意义,特别是在 DNA 和 RNA 的研究中 (Abramova & Silnikov, 2005).
化学分析和结构阐明:对与 1-(4-硝基苄基)-1H-咪唑密切相关的 4-硝基咪唑的化学位移和甲基化的研究提供了对这些化合物的电子结构和分子动力学的见解,这对于它们在药物化学中的应用至关重要 (Backler 等,2020).
未来方向
属性
IUPAC Name |
1-[(4-nitrophenyl)methyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-13(15)10-3-1-9(2-4-10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYGQJXMRPZYHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342908 | |
| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrobenzyl)-1H-imidazole | |
CAS RN |
18994-90-6 | |
| Record name | 1-(4-Nitrobenzyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the spatial arrangement of the imidazole and benzene rings in 2-Butyl-4-chloro-1-(4-nitrobenzyl)-1H-imidazole-5-carboxaldehyde?
A1: The research paper reveals that the molecule of 2-Butyl-4-chloro-1-(4-nitrobenzyl)-1H-imidazole-5-carboxaldehyde is twisted about the benzyl carbon atom. Furthermore, the dihedral angles between the imidazole and benzene rings are 76.46° and 76.3° for the two independent molecules in the asymmetric unit. [] This suggests a significant twist between these two ring systems, which could influence the molecule's interactions with potential biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


